N-{4-[(2-chlorobenzyl)oxy]phenyl}quinazolin-4-amine
Description
N-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}QUINAZOLIN-4-AMINE is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Properties
Molecular Formula |
C21H16ClN3O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c22-19-7-3-1-5-15(19)13-26-17-11-9-16(10-12-17)25-21-18-6-2-4-8-20(18)23-14-24-21/h1-12,14H,13H2,(H,23,24,25) |
InChI Key |
HHKLLNHCPPDADX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}QUINAZOLIN-4-AMINE typically involves the reaction of 2-chloroquinazoline with 4-[(2-chlorophenyl)methoxy]aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}QUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}QUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Lapatinib: A quinazoline derivative used in combination therapy for breast cancer.
Uniqueness
N-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}QUINAZOLIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
